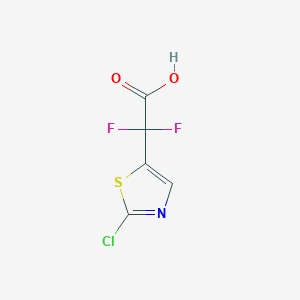
2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Chloro-1,3-thiazol-5-yl” is a part of various chemical compounds used in proteomics research . It’s a part of the thiazole group, which is a heterocyclic compound that includes a five-member ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1,3-thiazol-5-yl” compounds can be analyzed based on their empirical formula. For example, “(2-Chloro-1,3-thiazol-5-yl)methanol” has an empirical formula of C4H4ClNOS .Aplicaciones Científicas De Investigación
Synthesis of Novel Fungicides
One application of 2-(2-Chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid is in the synthesis of novel fungicides. Liu An-chang (2012) discussed a process involving related compounds for synthesizing Thifuzamide, a fungicide. This process includes the synthesis of 2-chloro-4,4,4-trifluoroacetoacetate, which is then used to prepare thiazole-carboxylic acid and eventually Thifuzamide (Liu An-chang, 2012).
Reactivity and Synthesis
The compound also plays a role in organic synthesis and reactivity studies. South and Van Sant (1991) explored reactions involving a similar 4-(trifluoromethyl)thiazole dianion, demonstrating its reactivity with various electrophiles. This research highlights the potential of thiazole derivatives in organic synthesis (South & Van Sant, 1991).
Antimicrobial Applications
Another application lies in the field of antimicrobial agents. Adem et al. (2022) synthesized novel thiazolidin-4-ones and azetidin-2-ones, which are structurally related to this compound, and evaluated their antimicrobial activities. These compounds showed considerable antibacterial and antifungal activities (Adem et al., 2022).
Nuclear Magnetic Resonance Studies
The compound is also significant in nuclear magnetic resonance (NMR) spectroscopy studies. Abel et al. (1969) used monochloropentafluoroacetone, a related compound, to explore NMR spectra of asymmetric insertion compounds. This research contributes to our understanding of the NMR properties of fluorinated organic compounds (Abel et al., 1969).
Pharmaceutical and Agrochemical Design
Zeng, Xu, and Ma (2020) discussed the use of CHF2 moiety, which is part of the structure of this compound, in designing pharmaceuticals and agrochemicals. This group can improve binding selectivity and act as a bioisostere, playing a vital role in the design of biologically active compounds (Zeng, Xu, & Ma, 2020).
Antibacterial and Antifungal Activities
Sujatha, Shilpa, and Gani (2019) reported the synthesis of N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives, showing their antibacterial and antifungal activities. This research indicates the potential of thiazole derivatives, like this compound, in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
2-(2-chloro-1,3-thiazol-5-yl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-4-9-1-2(12-4)5(7,8)3(10)11/h1H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBKZSVKBVUTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
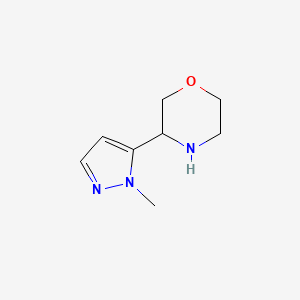
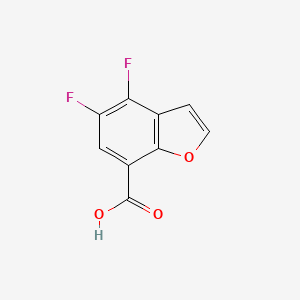
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(methylsulfanyl)phenyl]urea](/img/structure/B2611992.png)
![Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2611993.png)

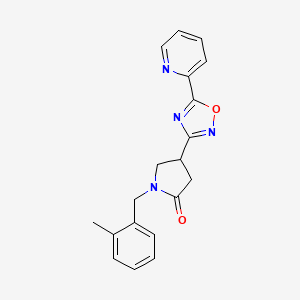
![8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2611999.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2612000.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one](/img/structure/B2612001.png)

![1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2612003.png)
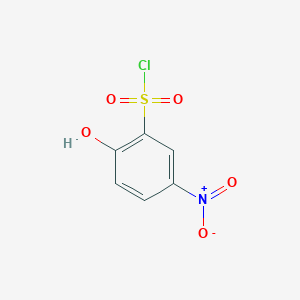
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2612010.png)
![3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol](/img/structure/B2612011.png)
